synthesis and characterization of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride
synthesis and characterization of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride
Abstract: This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The piperidine and thiophene moieties are prevalent scaffolds in numerous pharmacologically active agents, making this compound a valuable building block for drug discovery and development.[1][2][3] This document details a robust synthetic pathway via Friedel-Crafts acylation, outlines a complete analytical workflow for structural verification and purity assessment, and discusses the compound's potential applications. The methodologies are presented with a focus on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.
Introduction and Molecular Overview
Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride is a ketone derivative featuring a piperidine ring linked to a thiophene ring via a carbonyl group. The piperidine nucleus is a cornerstone in the design of central nervous system (CNS) agents, while the thiophene ring, an isostere of benzene, often confers unique pharmacological properties.[2][3] The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for handling and subsequent biological testing. This guide elucidates a reliable synthetic strategy and the necessary characterization techniques to ensure the identity and quality of the final product.
Chemical Structure
The molecular structure consists of a central piperidine ring, with the nitrogen atom protonated and paired with a chloride counter-ion. The substituent at the 4-position is a thiophen-2-ylcarbonyl group.
Caption: Chemical Structure of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride.
Physicochemical Properties
A summary of the key computed and experimental properties of the parent compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NOS | [4] |
| Molecular Weight | 195.28 g/mol | [4] |
| CAS Number | 86542-98-5 | [5] |
| Appearance | Expected to be a solid (e.g., white to off-white powder) | General Knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | General Knowledge |
Synthesis Pathway: N-Boc Protected Friedel-Crafts Acylation
The synthesis of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride is most efficiently achieved through a multi-step process centered around a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the key carbon-carbon bond between the thiophene and piperidine moieties.[6][7] A critical aspect of this strategy is the temporary protection of the piperidine nitrogen to prevent it from acting as a Lewis base and coordinating with the catalyst, which would otherwise deactivate it. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under the acylation conditions and its facile removal with acid.
The overall synthetic workflow involves three main stages:
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Preparation of the Acylating Agent: Protection of piperidine-4-carboxylic acid and subsequent conversion to the acyl chloride.
-
Friedel-Crafts Acylation: The Lewis acid-catalyzed reaction between the N-Boc-piperidine-4-carbonyl chloride and thiophene.
-
Deprotection and Salt Formation: Removal of the Boc group and concurrent formation of the hydrochloride salt.
Caption: Synthetic workflow for Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate
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N-Boc Protection: To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) at 0 °C, add sodium hydroxide (2.5 eq). Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane. Allow the mixture to warm to room temperature and stir overnight. Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.
-
Acyl Chloride Formation: Dissolve the N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). Cool the solution to 0 °C and add oxalyl chloride (1.5 eq) dropwise. A gas evolution will be observed. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate, which is typically used immediately in the next step.
Step 2: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM. Cool the suspension to 0 °C.
-
Addition of Reactants: Add a solution of the crude acyl chloride from the previous step in anhydrous DCM to the AlCl₃ suspension dropwise, maintaining the temperature at 0 °C. Following this, add thiophene (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The regioselectivity of the acylation is directed to the 2-position of the thiophene ring, which is electronically favored due to the superior stabilization of the cationic intermediate via resonance.[6]
-
Workup: Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl. Extract the mixture with DCM. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product, N-Boc-4-(thiophene-2-carbonyl)piperidine, can be purified by column chromatography on silica gel.
Step 3: Boc Deprotection and Hydrochloride Salt Formation
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Deprotection: Dissolve the purified N-Boc-4-(thiophene-2-carbonyl)piperidine (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Salt Formation: Cool the solution to 0 °C and slowly add a solution of 4M HCl in 1,4-dioxane (or ethereal HCl, 2-3 eq) with vigorous stirring. A precipitate will form.
-
Isolation: Stir the suspension at 0 °C for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride, as a solid.
Characterization and Structural Elucidation
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.[8][9][10]
Caption: General workflow for the analytical characterization of the title compound.
Expected Spectroscopic Data
The following table summarizes the expected data from key analytical techniques. The exact values may vary depending on the solvent and instrument used.
| Technique | Expected Observations |
| ¹H NMR | Thiophene Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as doublets of doublets, corresponding to the three protons on the thiophene ring.[11] Piperidine Protons: A complex set of multiplets in the aliphatic region (δ 1.8-3.5 ppm). The protons alpha to the nitrogen will be deshielded and may appear as broad signals. A distinct signal for the proton at the C4 position (methine proton) will be observed. N-H Protons: A broad singlet for the two N⁺H₂ protons, typically downfield (δ ~9.0 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (δ ~190-200 ppm).[11] Thiophene Carbons: Four signals in the aromatic region (δ 125-150 ppm). Piperidine Carbons: Four distinct signals in the aliphatic region (δ 25-55 ppm). |
| FT-IR | N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N⁺-H stretching of the secondary ammonium salt.[12] C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of an aryl ketone.[13] C-H Stretch: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. Thiophene Ring Vibrations: Characteristic bands for C=C and C-S stretching in the fingerprint region (e.g., ~1400-1500 cm⁻¹ and 650-850 cm⁻¹).[14][15] |
| Mass Spec. (ESI+) | Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ for the free base (C₁₀H₁₃NOS), with an expected m/z of approximately 196.08.[16] |
Potential Applications and Field-Proven Insights
Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride is not merely a chemical curiosity; it is a strategically designed building block for drug discovery. The piperidin-4-one core and its derivatives are recognized as privileged pharmacophores, appearing in compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][17]
-
Scaffold for CNS Agents: The piperidine moiety is a key component of many CNS-active drugs. This compound can serve as a starting point for the synthesis of novel ligands for opioid, dopamine, or serotonin receptors.[18]
-
Intermediate for Complex Heterocycles: The ketone functionality is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or the formation of other heterocyclic rings (e.g., pyrazoles, oximes).[19][20]
-
Bioisosteric Replacement: The thiophene ring often serves as a bioisostere for a phenyl ring, potentially improving metabolic stability, altering lipophilicity, or enhancing target binding affinity.
Researchers utilizing this compound should consider its potential as a versatile intermediate. Its synthesis via the described Friedel-Crafts route is reliable, and its characterization is straightforward with standard analytical methods, making it an accessible and valuable tool for synthetic and medicinal chemistry programs.
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